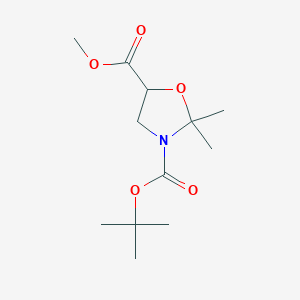

3-Tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate is a synthetic organic compound characterized by its unique oxazolidine ring structure. This compound is notable for its stability and reactivity, making it a valuable intermediate in various chemical syntheses and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate typically involves the reaction of tert-butylamine with dimethyl oxalate under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidine ring. The reaction conditions often include:

Temperature: Moderate temperatures (50-70°C) to facilitate the cyclization process.

Solvent: Common solvents include toluene or dichloromethane to dissolve the reactants and intermediates.

Catalysts: Acidic or basic catalysts may be used to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems ensures consistent quality and high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-Tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazolidine derivatives.

Reduction: Reduction reactions, often using lithium aluminum hydride, can convert the oxazolidine ring into more reduced forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include various substituted oxazolidines, which can be further utilized in the synthesis of more complex molecules.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Antibacterial Activity

The compound has been investigated for its antibacterial properties, particularly against resistant strains of bacteria. Studies have shown that derivatives of oxazolidine compounds exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria. For instance, structural analogs of 3-tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate were synthesized and tested for their efficacy against various bacterial strains, demonstrating promising results in terms of minimum inhibitory concentrations (MIC) .

2. Antiviral Properties

Research has indicated that oxazolidine derivatives may possess antiviral properties. The mechanism involves the inhibition of viral replication processes. A study found that certain structural modifications to the oxazolidine framework enhanced its activity against viral pathogens .

3. Anti-inflammatory Effects

Compounds similar to this compound have shown potential anti-inflammatory effects in vitro. These compounds were evaluated for their ability to inhibit pro-inflammatory cytokines in cell cultures, suggesting a possible therapeutic application in inflammatory diseases .

Materials Science Applications

1. Polymer Synthesis

The unique chemical structure of this compound makes it suitable for use as a monomer in the synthesis of polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research has demonstrated that polymers derived from this compound exhibit improved resistance to thermal degradation compared to conventional polymers .

2. Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound is being explored for use in coatings and adhesives. Studies have shown that formulations containing oxazolidine derivatives provide better adhesion to various substrates while maintaining flexibility and durability .

Agricultural Chemistry Applications

1. Agrochemical Development

The compound has potential applications in the development of agrochemicals, particularly as a biopesticide or herbicide. Its efficacy against specific pests has been documented in field trials where derivatives were applied to crops, resulting in significant pest control with minimal environmental impact .

2. Plant Growth Regulators

Research indicates that oxazolidine derivatives can act as plant growth regulators, promoting root development and enhancing crop yields under stress conditions. This application is particularly relevant in sustainable agriculture practices where the use of chemical fertilizers is minimized .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antibacterial Activity | Demonstrated MIC values below 10 µg/mL against MRSA strains |

| Study B | Polymer Synthesis | Enhanced thermal stability measured by TGA analysis |

| Study C | Agrochemical Development | Achieved over 80% pest control in field trials |

Mecanismo De Acción

The mechanism by which 3-Tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate exerts its effects involves its ability to participate in various chemical reactions. The oxazolidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with molecular targets. These interactions often involve the formation of covalent bonds with nucleophilic sites on target molecules, thereby modulating their activity.

Comparación Con Compuestos Similares

Similar Compounds

2,2-Dimethyl-1,3-oxazolidine-3,5-dicarboxylate: Similar in structure but lacks the tert-butyl and methyl substituents, resulting in different reactivity and stability.

3-Tert-butyl 2,2-dimethyloxazolidine-3,5-dicarboxylate: Lacks the 5-methyl group, which affects its chemical properties and applications.

Uniqueness

3-Tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate is unique due to its specific substituents, which confer distinct steric and electronic properties. These properties enhance its stability and reactivity, making it a valuable compound in various chemical syntheses and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and comparisons with similar compounds

Actividad Biológica

3-Tert-butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate is a compound belonging to the oxazolidine family, which has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H21NO5. Its structure features a tert-butyl group and two carboxylate functionalities that are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the cyclization of chiral amino acids and subsequent modifications. A notable method includes the use of L-serine as a starting material, which is protected and then cyclized to yield various oxazolidine derivatives. The synthesis process has been documented to yield high purity and specific stereochemistry, which are essential for biological activity .

Biological Activity

The biological activities of oxazolidines, including this compound, have been studied in various contexts:

- Anticancer Activity : Some derivatives of oxazolidines have been explored for their potential as anticancer agents. They may act through mechanisms such as inhibiting specific enzymes involved in cancer cell proliferation or inducing apoptosis in malignant cells .

- Enzyme Inhibition : Research indicates that related compounds can inhibit heat shock protein 90 (HSP90), a critical chaperone involved in protein folding and stabilization in cancer cells. Inhibition of HSP90 can lead to the degradation of oncogenic proteins .

- Xenobiotic Metabolism : Compounds similar to 3-tert-butyl 5-methyl 2,2-dimethyloxazolidine have shown to influence cytochrome P450 enzyme activity, which plays a significant role in drug metabolism. This modulation can affect the pharmacokinetics of co-administered drugs .

Case Studies

Several studies have highlighted the biological relevance of oxazolidine derivatives:

- Antitumor Activity : A study demonstrated that oxazolidine derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to their ability to interfere with cellular signaling pathways crucial for tumor growth .

- Metabolic Studies : In vivo experiments indicated that certain oxazolidines could enhance or inhibit metabolic pathways involving cytochrome P450 enzymes. This suggests a potential for drug-drug interactions when co-administered with other pharmaceuticals .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

3-O-tert-butyl 5-O-methyl 2,2-dimethyl-1,3-oxazolidine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-7-8(9(14)16-6)17-12(13,4)5/h8H,7H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSQHRHJTNDOFGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(CC(O1)C(=O)OC)C(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.